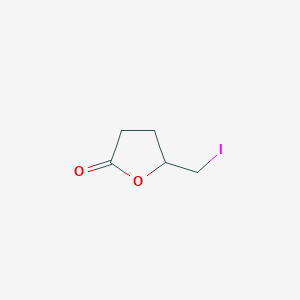

5-(Iodomethyl)oxolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Iodomethyl)oxolan-2-one is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. It has the molecular formula C5H7IO2 .

Synthesis Analysis

The synthesis of 5-(Iodomethyl)oxolan-2-one involves the reaction of 4-pentenoic acid and iodine in acetonitrile . This process forms a cyclic iodonium three-membered ring intermediate .Molecular Structure Analysis

The molecular structure of 5-(Iodomethyl)oxolan-2-one contains a total of 15 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-(Iodomethyl)oxolan-2-one is an iodolactonization . In this reaction, I+ reacts with the CC-π electron donor to form a cyclic iodonium three-membered ring intermediate .Scientific Research Applications

Stereoelectronic Effects in Radiation-Activated Antitumor Prodrugs

The compound 5-(Iodomethyl)oxolan-2-one and its derivatives have been investigated for their potential as radiation-activated antitumor prodrugs. Research by Mori, Hatta, and Nishimoto (2000) explored a series of compounds, specifically 5-fluoro-1-(2'-oxocycloalkyl)uracils, which undergo one-electron reductive release of antitumor 5-fluorouracil in anoxic aqueous solution when exposed to radiation. This indicates a promising avenue for targeted cancer therapy, highlighting the importance of structural flexibility and the electron-reductive release mechanism in the effectiveness of these prodrugs (Mori, Hatta, & Nishimoto, 2000).

Applications in Organic Synthesis

The chemistry of Oxolan-2-ones, closely related to 5-(Iodomethyl)oxolan-2-one, plays a significant role in organic synthesis. Ghochikyan et al. (2019) utilized 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one and arylboronic acids in a Suzuki-Miyaura Reaction, producing novel oxolan-2-one derivatives. This demonstrates the compound's utility in synthesizing diverse organic molecules, potentially applicable in various fields including pharmaceuticals and material sciences (Ghochikyan et al., 2019).

Advances in Synthetic Methodologies

Research by Fujita et al. (2013) showcased the synthesis of 12-hydroxymonocerins through stereoselective oxylactonization, utilizing a chiral hypervalent iodine(III) species. This study highlights the compound's role in synthesizing complex molecular structures, beneficial for the development of new drugs and chemicals (Fujita, Mori, Shimogaki, & Sugimura, 2013).

Mechanism of Action

properties

IUPAC Name |

5-(iodomethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINVQKMSBSYTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)oxolan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)

![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)

![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)

![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)